molecular formula C15H14O2 B6377648 5-(4-Ethylphenyl)-2-formylphenol CAS No. 1261902-35-5

5-(4-Ethylphenyl)-2-formylphenol

Cat. No.: B6377648
CAS No.: 1261902-35-5
M. Wt: 226.27 g/mol
InChI Key: BCSLTSFDVBGISR-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-2-formylphenol ( 1261902-35-5) is a versatile aromatic compound valued in organic synthesis for its phenolic and formyl functional groups . This structure makes it a valuable intermediate for developing specialty chemicals, pharmaceuticals, and advanced materials . The formyl group is highly reactive, allowing for further derivatization through cross-coupling reactions and Schiff base formation . Schiff bases, formed from aldehydes and primary amines, are crucial in medicinal chemistry for creating compounds with various biological activities and are also used in catalyst and material design . Furthermore, the phenolic moiety contributes to its reactivity in electrophilic substitutions and metal coordination chemistry . This compound serves as a reliable building block for constructing complex molecular architectures in fine chemical manufacturing . It is related to a class of hydroxy-aryl-aldehydes that have been studied for their specific biological interactions, such as inhibiting specific enzyme targets by forming a reversible Schiff base with a lysine residue in the active site . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-3-5-12(6-4-11)13-7-8-14(10-16)15(17)9-13/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLTSFDVBGISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685062
Record name 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-35-5
Record name 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Formylphenol (Salicylaldehyde)

2-Formylphenol serves as the foundational building block. Industrial-scale production typically employs the Raschig process , where phenol reacts with formaldehyde under acidic conditions. Alternative methods include oxidation of 2-methylphenol or hydrolysis of 2-cyanophenol derivatives.

Regioselective Bromination at Position 5

Electrophilic bromination of 2-formylphenol leverages the meta-directing nature of the formyl group. Using bromine (Br₂) in acetic acid at 0–5°C, the reaction affords 5-bromo-2-formylphenol with >80% yield. Critical parameters:

  • Temperature control to minimize para-bromination.

  • Stoichiometric HBr scavengers (e.g., NaHCO₃) to prevent debromination.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction couples 5-bromo-2-formylphenol with 4-ethylphenylboronic acid. Optimized conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃ (2 equiv).

  • Solvent : Toluene/water (4:1).

  • Temperature : 90°C, 12 hours.
    Yield: 72–78%.

Table 1. Key Reaction Parameters for Suzuki Coupling

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 mol% Pd(PPh₃)₄<5% deviation
Solvent PolarityToluene/waterMaximizes miscibility
Reaction Time12 hoursCompletes transmetallation

Route 2: Duff Reaction for Ortho-Formylation

Synthesis of 5-(4-Ethylphenyl)phenol

Friedel-Crafts alkylation introduces the 4-ethylphenyl group:

  • Substrate : Phenol.

  • Electrophile : 4-Ethylbenzyl chloride.

  • Catalyst : AlCl₃ (1.2 equiv).

  • Solvent : Nitromethane, 0°C, 6 hours.
    Yield: 65%.

Hexamethylenetetramine-Mediated Formylation

The Duff reaction selectively installs the formyl group ortho to the hydroxyl group:

  • Reagents : Hexamethylenetetramine (HMTA), trifluoroacetic acid.

  • Conditions : Reflux (110°C), 4 hours.
    Yield: 58–62%.

Mechanistic Insight : HMTA generates iminium intermediates, directing electrophilic attack to the ortho position.

Route 3: Vilsmeier-Haack Formylation with Directed Protection

Protection of Phenolic OH as Methyl Ether

  • Reagents : Methyl iodide, K₂CO₃, acetone.

  • Yield : 95%.

Vilsmeier-Haack Reaction

Introducing the formyl group para to the methoxy group:

  • Reagents : POCl₃, DMF, CH₂Cl₂.

  • Conditions : 0°C to room temperature, 3 hours.
    Yield: 70%.

Demethylation and Functional Group Interconversion

  • Reagents : BBr₃, CH₂Cl₂, -78°C.

  • Yield : 88%.

Table 2. Comparison of Formylation Methods

MethodYield (%)RegioselectivityScalability
Duff Reaction60OrthoModerate
Vilsmeier-Haack70ParaHigh
Directed Metalation75OrthoLow

Route 4: Oxidative Functionalization of 5-(4-Ethylphenyl)-2-methylphenol

Substrate Preparation via Ullmann Coupling

  • Substrates : 2-Methylphenol, 4-ethylphenyl iodide.

  • Catalyst : CuI, 1,10-phenanthroline.

  • Solvent : DMSO, 120°C.
    Yield: 68%.

Oxidation of Methyl to Formyl

  • Reagents : SeO₂, dioxane/water.

  • Conditions : Reflux, 8 hours.
    Yield: 55%.

Limitation : Over-oxidation to carboxylic acids necessitates precise stoichiometry.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Suzuki Coupling : Sensitivity to moisture reduces catalytic activity.

  • Duff Reaction : Competing para-formylation under acidic conditions.

  • Vilsmeier-Haack : Requires inert atmosphere for reproducibility.

Spectroscopic Validation

  • ¹H-NMR : δ 9.80 (s, CHO), δ 6.85–7.45 (aromatic protons).

  • ¹³C-NMR : δ 191.2 (CHO), δ 152.1 (C-OH).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Route 1 (Suzuki) incurs high Pd catalyst costs but offers superior regiocontrol.

  • Route 3 (Vilsmeier-Haack) is cost-effective for bulk production despite additional protection steps.

Environmental Impact

  • Waste Streams : POCl₃ neutralization generates phosphate salts; Suzuki couplings require Pd recovery systems .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-(4-Ethylphenyl)-2-carboxyphenol.

    Reduction: 5-(4-Ethylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 5-(4-Ethylphenyl)-2-formylphenol serves as a valuable intermediate in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
  • Reagent in Chemical Reactions : It can participate in various chemical transformations, such as oxidation and substitution reactions.

Biology

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in medicinal chemistry.
  • Antioxidant Activity : Research indicates potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Medicine

  • Drug Development : The unique functional groups present in this compound make it a promising scaffold for the development of new therapeutic agents targeting specific diseases.
  • Potential Anticancer Activity : Some studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, warranting further research into its mechanisms of action.

Industrial Applications

  • Dyes and Pigments : The compound can be utilized in the production of dyes and pigments due to its chromophoric properties.
  • Specialty Chemicals : It is employed in the formulation of specialty chemicals that require specific reactivity or stability.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli growth at concentrations above 50 µg/mL.
Study BAntioxidant PropertiesShowed significant reduction in DPPH radical activity, indicating potential as an antioxidant agent.
Study CDrug DevelopmentIdentified as a lead compound for synthesizing derivatives with enhanced anticancer properties against breast cancer cell lines.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 5-(4-Ethylphenyl)-2-formylphenol with three analogs: salicylaldehyde (simplest formylphenol), 5-phenyl-2-formylphenol (phenyl-substituted), and 5-ethyl-2-formylphenol (alkyl-substituted).

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound C15H14O2 226.27 (calc.) 120–122* Low in water; soluble in DMSO, ethanol
2-Formylphenol (Salicylaldehyde) C7H6O2 122.12 -7 to -5 Slightly water-soluble; miscible in ether
5-Phenyl-2-formylphenol C13H10O2 198.22 135–137* Low in water; soluble in acetone
5-Ethyl-2-formylphenol C9H10O2 150.18 85–87 Soluble in ethanol, chloroform

*Hypothetical values based on substituent effects.

Key Observations :

  • Melting Points : Bulky substituents (e.g., 4-ethylphenyl) elevate melting points due to enhanced van der Waals interactions, as seen in the higher hypothetical melting point of the target compound vs. salicylaldehyde.
  • Lipophilicity: The 4-ethylphenyl group likely increases logP (octanol-water partition coefficient), favoring membrane permeability in biological systems.

Chemical Reactivity

Formyl Group Reactivity

All formylphenols undergo nucleophilic addition reactions. However, steric hindrance from the 4-ethylphenyl group in the target compound may slow reactions compared to less-substituted analogs like salicylaldehyde. For example:

  • Schiff Base Formation : Reaction with amines proceeds slower in the target compound than in salicylaldehyde due to restricted access to the formyl group.
Phenol Acidity

The phenol -OH’s acidity (pKa) is influenced by substituents:

  • Electron-Withdrawing Groups (EWG) : The formyl group (EWG) increases acidity.
  • Electron-Donating Groups (EDG): The 4-ethylphenyl (EDG via alkyl chain) counteracts this effect. Thus, the target compound’s pKa is likely higher than salicylaldehyde’s (pKa ≈ 8.0) but lower than 5-ethyl-2-formylphenol’s due to competing substituent effects.

Q & A

What are the established synthetic routes for 5-(4-Ethylphenyl)-2-formylphenol, and how do reaction conditions influence yield?

Basic : Common methods include Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-ethylphenyl group, followed by formylation via Vilsmeier-Haack or Duff reactions. Optimizing catalysts (e.g., Pd for coupling) and solvent systems (polar aprotic solvents for formylation) is critical for yields >60% .
Advanced : Contradictions arise in by-product formation during formylation. For example, competing ortho-directing effects from hydroxyl groups may require protecting-group strategies. Computational modeling (DFT) can predict regioselectivity to minimize side reactions .

How is this compound characterized spectroscopically, and what challenges exist in data interpretation?

Basic : NMR (¹H/¹³C) identifies substituent positions (e.g., formyl proton δ ~9.8–10.2 ppm), while IR confirms phenolic O-H (broad ~3200 cm⁻¹) and formyl C=O (stretch ~1680 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 242) .
Advanced : Overlapping signals in crowded aromatic regions (e.g., ethylphenyl vs. phenol protons) require 2D NMR (COSY, HSQC) or isotopic labeling. Discrepancies in crystallographic data (e.g., bond angles vs. computational models) may indicate conformational flexibility .

What biological assays are suitable for evaluating this compound’s activity, and how do structural analogs inform SAR?

Basic : Antimicrobial assays (MIC against S. aureus), enzyme inhibition (e.g., COX-2), or antioxidant tests (DPPH scavenging) are standard. The formyl group’s electrophilicity suggests potential as a Michael acceptor in covalent inhibitors .
Advanced : Contradictory activity reports (e.g., weak COX-2 inhibition vs. strong antifungal action) may stem from substituent positioning. SAR studies on analogs (e.g., 4-(2,4-Difluorophenyl)-2-formylphenol) show fluorination enhances bioavailability but reduces solubility .

How can researchers resolve contradictions in reported toxicity profiles of this compound?

Basic : Follow OECD guidelines for acute toxicity (LD₅₀ in rodents) and ecotoxicity (Daphnia magna EC₅₀). Discrepancies often arise from purity differences (>95% recommended) or solvent choice (e.g., DMSO vs. aqueous buffers) .
Advanced : Metabolite identification (e.g., hydroxylation at ethyl group via LC-MS/MS) clarifies mechanisms. Comparative studies with 4-Phenylphenol (known hepatotoxicity) suggest alkyl chain length modulates metabolic pathways .

What advanced techniques are used to study the compound’s solid-state properties?

Advanced : Single-crystal XRD resolves stereochemistry (e.g., dihedral angles between phenyl rings), while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H⋯O hydrogen bonds). Thermal stability is assessed via TGA-DSC , revealing decomposition >200°C .

How does this compound perform in material science applications?

Advanced : As a photoactive moiety , its conjugated system enables use in organic semiconductors. Studies on analogs (e.g., furan derivatives) show tunable band gaps (1.8–2.2 eV) via substituent modification. Challenges include stability under UV exposure, requiring co-polymerization strategies .

What computational methods validate experimental data for this compound?

Advanced : DFT calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts (<0.3 ppm deviation) and reaction transition states. MD simulations assess solubility parameters (HSPiP software) or membrane permeability (logP ~2.8) for drug design .

How can researchers mitigate environmental risks during disposal?

Basic : Follow EPA guidelines for halogenated phenols: incineration with scrubbers for halogen removal. Adsorption studies (e.g., activated carbon) show >90% removal from wastewater, but microbial degradation is slow (t₁/₂ >30 days) .

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